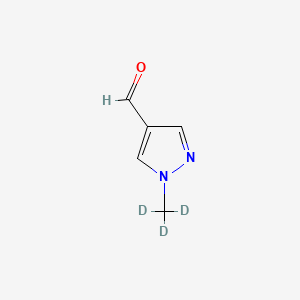
6-Amino-2,3,4-trifluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2,3,4-trifluorobenzamide is an organic compound with the molecular formula C7H5F3N2O It is a derivative of benzamide, where the benzene ring is substituted with three fluorine atoms and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3,4-trifluorobenzamide typically involves the introduction of fluorine atoms and an amino group onto a benzamide backbone. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,4-trifluoronitrobenzene is reacted with ammonia or an amine under suitable conditions to replace the nitro group with an amino group. This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
6-Amino-2,3,4-trifluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism by which 6-Amino-2,3,4-trifluorobenzamide exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2,3,4-Trifluorobenzamide: Lacks the amino group, making it less reactive in certain biochemical applications.
6-Amino-2,3-difluorobenzamide: Has one less fluorine atom, which can affect its chemical properties and reactivity.
6-Amino-2,4,5-trifluorobenzamide: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness: 6-Amino-2,3,4-trifluorobenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.
Propiedades
Fórmula molecular |
C7H5F3N2O |
|---|---|
Peso molecular |
190.12 g/mol |
Nombre IUPAC |
6-amino-2,3,4-trifluorobenzamide |
InChI |
InChI=1S/C7H5F3N2O/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H2,12,13) |
Clave InChI |
UOLWXOQCMVMJHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)




![1-Ethynylbicyclo[2.1.1]hexane](/img/structure/B13472298.png)


![[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)

![Ethyl 2-oxo-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13472323.png)
![3a-(Methoxymethyl)-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B13472333.png)

![6-Bromo-7-methoxythieno[3,2-b]pyridine](/img/structure/B13472345.png)
